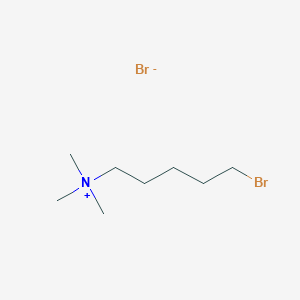
(5-Bromopentyl)trimethylammonium bromide
Descripción general
Descripción
Synthesis Analysis
Quaternary ammonium salts, including structures similar to (5-Bromopentyl)trimethylammonium bromide, are typically synthesized through alkylation reactions involving tertiary amines and alkyl halides. The synthesis of related compounds involves reactions under controlled conditions to ensure the selective formation of the desired quaternary ammonium product (Shi Zuoqing, 2006).
Molecular Structure Analysis
The molecular structure of quaternary ammonium salts is characterized by the central nitrogen atom bonded to four alkyl groups, with one of these being a halogen-substituted alkyl chain. X-ray diffraction methods provide detailed insights into their crystalline structure, showcasing how these molecules assemble in solid-state and the types of interactions that stabilize their structures. Similar analyses have been conducted on various quaternary ammonium salts to elucidate their structural characteristics (F. Brandl et al., 1974).
Chemical Reactions and Properties
Quaternary ammonium compounds are known for their reactivity and interaction with various chemical agents. They participate in a range of chemical reactions, including phase transfer catalysis, where they act as catalysts to facilitate the transfer of reactants between immiscible phases. Their chemical properties are significantly influenced by the nature of the alkyl groups attached to the nitrogen atom, as well as the counterion present (A. Ghorbani‐Choghamarani et al., 2011).
Physical Properties Analysis
The physical properties of (5-Bromopentyl)trimethylammonium bromide, like those of related quaternary ammonium salts, include solubility in water and other polar solvents, melting point, and thermal stability. These properties are crucial for their application in various domains, including as surfactants and phase transfer catalysts. Studies on similar compounds provide valuable information on how structural variations affect these physical characteristics (Li Wei et al., 2006).
Chemical Properties Analysis
Quaternary ammonium salts exhibit unique chemical properties such as antimicrobial activity, ability to form micelles and vesicles in aqueous solutions, and use as softening agents in textiles and conditioners. Their reactivity, particularly in nucleophilic substitution reactions, makes them valuable intermediates in organic synthesis. The presence of a bromopentyl group in (5-Bromopentyl)trimethylammonium bromide suggests potential applications in producing polymers and as an alkylating agent in pharmaceuticals (B. Brycki et al., 2011).
Aplicaciones Científicas De Investigación
Protein Folding and Stability : N-alkyl trimethylammonium bromides, similar in structure to (5-Bromopentyl)trimethylammonium bromide, have been found to stabilize the molten globule state of alkaline and acid-denatured cytochrome c, primarily through hydrophobic interactions (Chamani & Moosavi-Movahedi, 2006).
Polymer Nanogel Stability : Cetyl-trimethylammonium bromide significantly affects the stability of poly(N-isopropylacrylamide) nanogel systems, indicating the impact of similar compounds on nanogel stability (Borsos & Gilányi, 2011).
Plant Growth Stimulation : Analogous compounds like (2-chloroethyl)trimethylammonium chloride stimulate plant growth by producing stockier plants with shorter and thicker stems, showing potential for agricultural applications (Tolbert, 1960).
Synthesis of N-Glycosylated Salts : Unique N-glycosylated quaternary salts like N-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)trimethylammonium bromide have been synthesized, showcasing the potential for creating novel biochemical compounds (Skorupowa et al., 2001).
Protein-Detergent Interactions : The binding of cationic detergents with proteins like lysozyme is significantly influenced by hydrophobic and electrostatic interactions, relevant to the study of protein-detergent complexes (Subramanian, Sheshadri, & Venkatappa, 1986).
Supercapacitor Electrode Materials : CTAB-assisted hexagonal platelet Co(OH)2/graphene hybrid composites demonstrate promising electrochemical properties, indicating the role of similar compounds in energy storage technologies (Ghosh, Giri, & Das, 2013).
Wastewater Treatment : Surfactant-modified sepiolite, related to compounds like (5-Bromopentyl)trimethylammonium bromide, effectively removes emulsified oil from oily wastewater, highlighting its utility in environmental remediation (Li et al., 2018).
Safety and Hazards
Mecanismo De Acción
Target of Action
As a quaternary ammonium compound , it may interact with a variety of biological targets, particularly those that have an affinity for charged molecules.
Mode of Action
As a quaternary ammonium compound, it carries a positive charge , which may allow it to interact with negatively charged surfaces on cells or proteins.
Biochemical Pathways
Quaternary ammonium compounds are known to be involved in a variety of biochemical processes due to their charged nature .
Result of Action
As a quaternary ammonium compound, it may have a variety of effects depending on its specific targets and mode of action .
Action Environment
The action, efficacy, and stability of (5-Bromopentyl)trimethylammonium bromide may be influenced by various environmental factors. These could include pH, temperature, and the presence of other ions or molecules in the environment .
Propiedades
IUPAC Name |
5-bromopentyl(trimethyl)azanium;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19BrN.BrH/c1-10(2,3)8-6-4-5-7-9;/h4-8H2,1-3H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEIHNRASRNQTDE-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CCCCCBr.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19Br2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40455176 | |
| Record name | (5-Bromopentyl)trimethylammonium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40455176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Bromopentyl)trimethylammonium bromide | |
CAS RN |
15008-33-0 | |
| Record name | (5-Bromopentyl)trimethylammonium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40455176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (5-Bromopentyl)trimethylammonium bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of (5-Bromopentyl)trimethylammonium bromide in the context of the research on anion exchange membranes?
A1: While the provided abstract does not specifically mention (5-Bromopentyl)trimethylammonium bromide, it highlights the importance of long side-chain quaternary ammonium-functionalized poly(arylene piperidinium)s for creating effective AEMs. Compounds like (5-Bromopentyl)trimethylammonium bromide could potentially serve as valuable precursors or building blocks in the synthesis of such polymers. Its structure, containing a reactive bromide group and a quaternary ammonium cation, suggests its potential use in polymerization reactions and for introducing the desired ion-conducting properties into the AEM material.
Q2: How might the structure of (5-Bromopentyl)trimethylammonium bromide influence the performance of an anion exchange membrane in a vanadium redox flow battery?
A2: The performance of an AEM in a VRFB is significantly impacted by its ionic conductivity and permeability to vanadium ions. The length of the alkyl chain in (5-Bromopentyl)trimethylammonium bromide, if incorporated into the AEM structure, could influence the membrane's morphology and subsequently its conductivity and selectivity. A longer alkyl chain might enhance the membrane's hydrophobicity, potentially hindering vanadium ion transport. Conversely, a shorter chain might compromise the membrane's mechanical robustness. Further research is needed to fully understand the specific impact of this compound and its derivatives on AEM properties and VRFB performance.
Q3: Considering the research focus on vanadium redox flow batteries, what future research directions involving (5-Bromopentyl)trimethylammonium bromide or similar compounds could be explored?
A3: Future research could investigate:
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



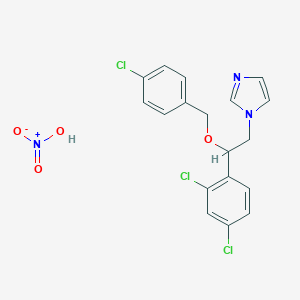
![3-Tert-butyl-5-[7-(1-hydroxyethyl)-1-benzofuran-2-yl]-1,3-oxazolidin-2-one](/img/structure/B17554.png)

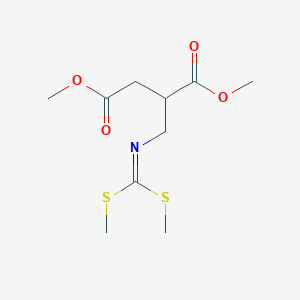
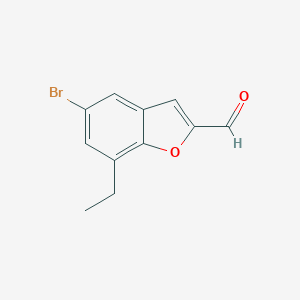
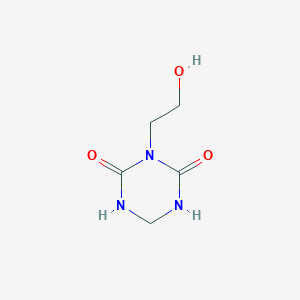
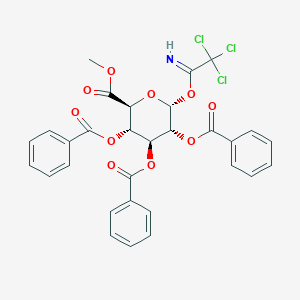

![2-Amino-5-[[1-(carboxymethylamino)-3-decylsulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B17572.png)
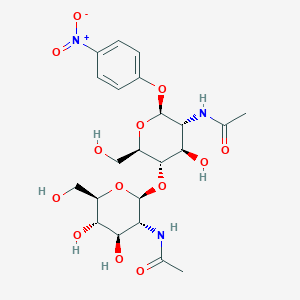
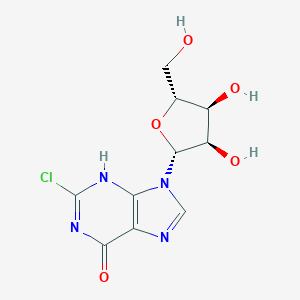
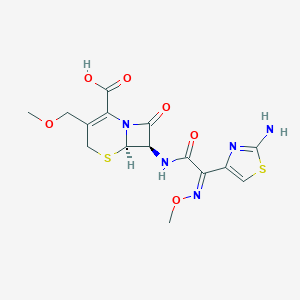
![1,3-Bis[bis[2-hydroxy-3-(methacryloyloxy)propyl]aminomethyl]cyclohexane](/img/structure/B17581.png)
